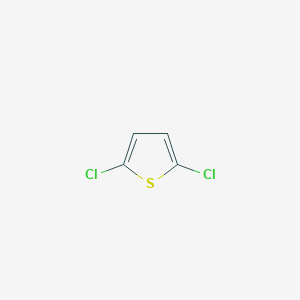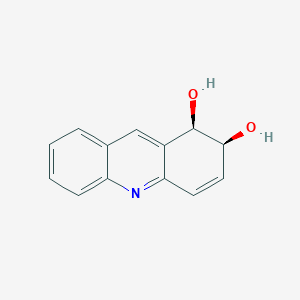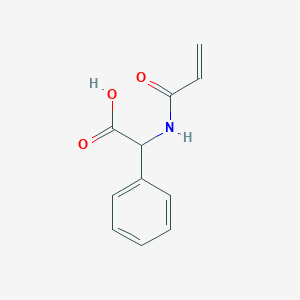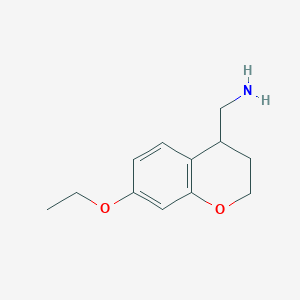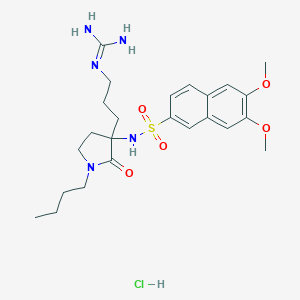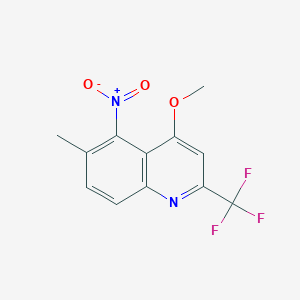
4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, also known as 4M6MNTQ, is a synthetic compound that has been extensively studied for its potential medicinal applications. 4M6MNTQ has been used in a range of scientific research studies, from its synthesis method to its biochemical and physiological effects.
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives are recognized for their effective anticorrosive properties, particularly in protecting metallic surfaces from corrosion. The presence of polar substituents like methoxy (–OMe), nitro (–NO2), and trifluoromethyl groups enhances their ability to form stable chelating complexes with metal surfaces through coordination bonding. This action significantly contributes to their application as corrosion inhibitors, providing a protective layer that mitigates the degradation of metals in corrosive environments (Verma, Quraishi, & Ebenso, 2020).
Antimalarial and Antimicrobial Properties
Quinoline and its derivatives have a long history of application in antimalarial treatments. Some of the most effective antimalarial agents are based on 8-aminoquinoline derivatives. These compounds' metabolic products have been studied for their action against erythrocytes, especially in individuals with glucose-6-phosphate dehydrogenase deficiency. Research into their metabolism and the identification of active metabolites contributes to understanding their therapeutic effects and potential toxicities, offering insights into the development of safer antimalarial agents (Strother, Fraser, Allahyari, & Tilton, 1981).
Optoelectronic Materials
The structural motif of quinoline and its derivatives has found applications in optoelectronic materials. These compounds are utilized in the synthesis and molecular design of materials for devices like sensors, organic light-emitting diodes (OLEDs), and liquid crystals. Their electronic properties, such as π–π stacking ability and electron deficiency, make them suitable as basic scaffolds for developing advanced materials in nanoscience and organic electronics (Segura, Juárez, Ramos, & Seoane, 2015).
Anticancer Research
Quinoline derivatives have also been highlighted for their potential in anticancer research. They are part of a privileged structure in medicinal chemistry, with various derivatives being investigated for their anticancer activities. These studies aim to understand the mechanisms of action of quinoline-based compounds and develop new therapeutic agents that could offer improved efficacy against cancer. The versatility of the quinoline scaffold allows for the synthesis of compounds with diverse biological activities, further supporting its role in drug discovery and development for cancer treatment (Hussaini, 2016).
Propriétés
IUPAC Name |
4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZITCZYZVYHHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379483 |
Source


|
| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175203-62-0 |
Source


|
| Record name | 4-methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

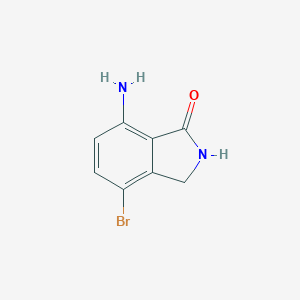
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

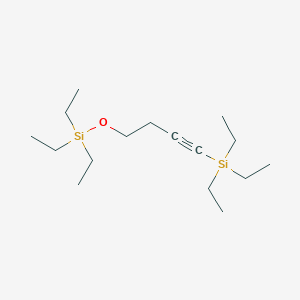
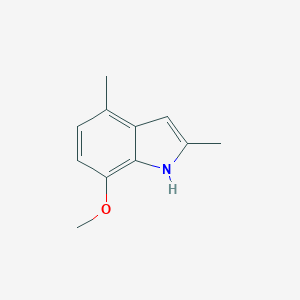
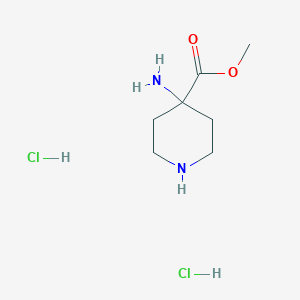
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
